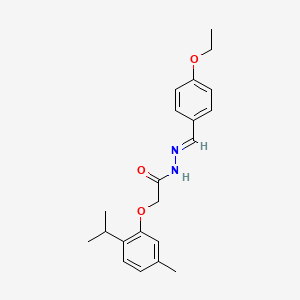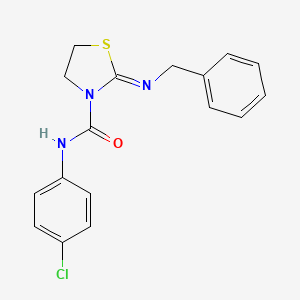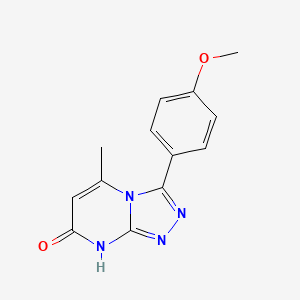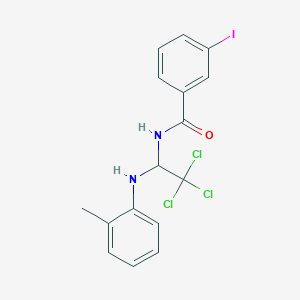
7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione is a unique chemical compound with the molecular formula C18H28N4O2S and a molecular weight of 364.513 g/mol . This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids.
Preparation Methods
The synthesis of 7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione involves several steps. One common synthetic route includes the alkylation of a purine derivative with an appropriate allyl and nonylsulfanyl group under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the allyl or nonylsulfanyl groups, often using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, particularly those involving purine metabolism.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit these enzymes, leading to altered biochemical pathways and potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione include:
7-Allyl-8-(benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione: This compound has a benzylsulfanyl group instead of a nonylsulfanyl group, which can affect its chemical reactivity and biological activity.
8-Allylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione: This compound has a similar structure but with variations in the positioning of the allylsulfanyl and nonyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H28N4O2S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-methyl-8-nonylsulfanyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C18H28N4O2S/c1-4-6-7-8-9-10-11-13-25-18-19-15-14(22(18)12-5-2)16(23)20-17(24)21(15)3/h5H,2,4,6-13H2,1,3H3,(H,20,23,24) |
InChI Key |
NNYKYWOUQNTTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11991217.png)


![N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991231.png)
![N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11991233.png)

![5-(4-Bromophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11991250.png)


![ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991286.png)




